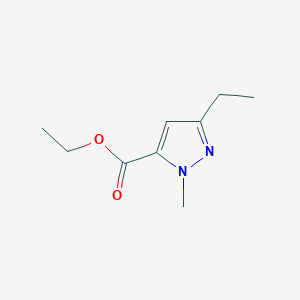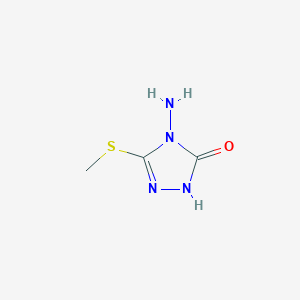
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one, commonly known as AMT, is a heterocyclic compound that has gained attention in scientific research due to its unique properties. AMT is a derivative of the triazole family and has been synthesized using various methods.
Mechanism Of Action
The mechanism of action of AMT is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in various metabolic pathways. AMT has been found to inhibit the activity of enzymes involved in the biosynthesis of purine nucleotides, which are essential for DNA and RNA synthesis.
Biochemical And Physiological Effects
AMT has been found to have various biochemical and physiological effects, including the inhibition of fungal growth, the inhibition of cancer cell growth, and the inhibition of corrosion. AMT has also been found to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
AMT has several advantages for use in lab experiments, including its low toxicity, high solubility, and stability. However, the limitations of AMT include its limited availability, high cost, and the need for specialized equipment for its synthesis.
Future Directions
There are several future directions for AMT research, including the development of more efficient synthesis methods, the investigation of its potential use in the treatment of various diseases, and the exploration of its potential use in the development of new materials. Additionally, further studies are needed to fully understand the mechanism of action of AMT and its potential side effects.
In conclusion, AMT is a unique compound that has gained attention in scientific research due to its potential use in various applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of AMT in various scientific research applications.
Synthesis Methods
AMT can be synthesized using various methods, including the reaction of 4-amino-3-(methylthio)-1,2,4-triazole with ethyl chloroformate, and the reaction of 4-amino-3-(methylthio)-1H-1,2,4-triazole with acetic anhydride. The yield of AMT synthesis can be improved by using different reaction conditions, such as changing the reaction temperature, reaction time, and catalysts.
Scientific Research Applications
AMT has been studied for its potential use in various scientific research applications, including as an antifungal agent, as a corrosion inhibitor, and as a catalyst for organic reactions. AMT has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
properties
CAS RN |
128075-40-1 |
|---|---|
Product Name |
4-amino-3-(methylthio)-1H-1,2,4-triazol-5(4H)-one |
Molecular Formula |
C3H6N4OS |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
4-amino-3-methylsulfanyl-1H-1,2,4-triazol-5-one |
InChI |
InChI=1S/C3H6N4OS/c1-9-3-6-5-2(8)7(3)4/h4H2,1H3,(H,5,8) |
InChI Key |
NLZRYYGFPLLKRG-UHFFFAOYSA-N |
SMILES |
CSC1=NNC(=O)N1N |
Canonical SMILES |
CSC1=NNC(=O)N1N |
synonyms |
3H-1,2,4-Triazol-3-one,4-amino-2,4-dihydro-5-(methylthio)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



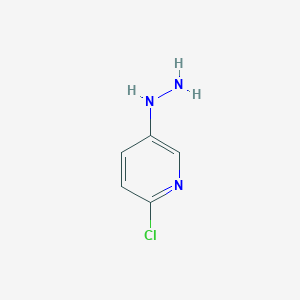
![N-[(2z)-1,3-Thiazolidin-2-Ylidene]sulfamide](/img/structure/B136668.png)
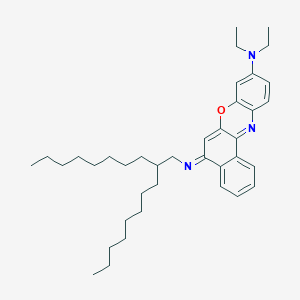

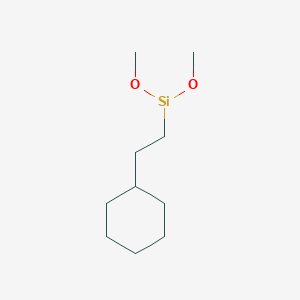
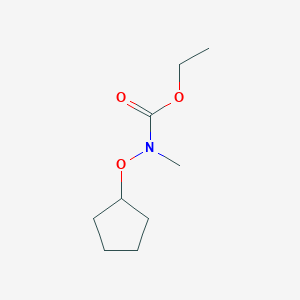
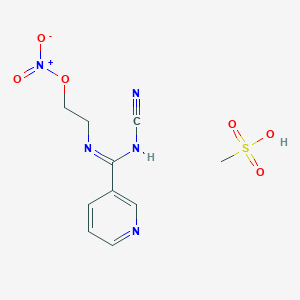
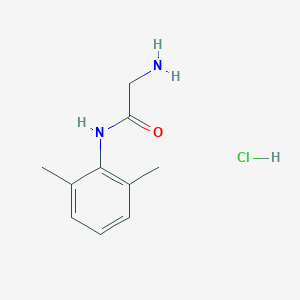

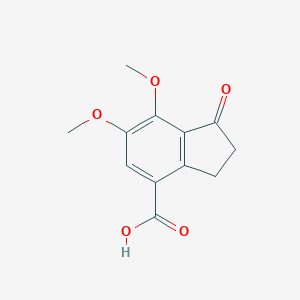
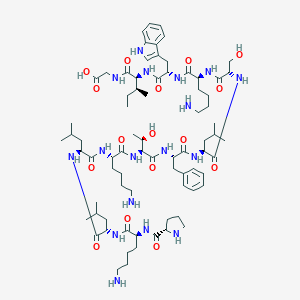
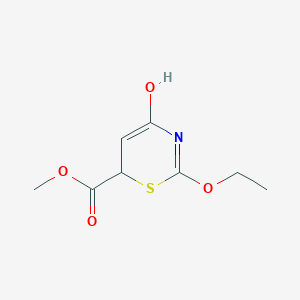
![2-Chloro-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)ethan-1-one](/img/structure/B136697.png)
